2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride
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Overview
Description
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is a complex organic compound that features a pyrrolidine ring and a dihydropyrimidinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride typically involves multi-step organic reactions. One common approach is the condensation of appropriate amines with pyrrolidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.
Dihydropyrimidinone derivatives: Compounds with a dihydropyrimidinone core are also comparable in terms of their chemical properties and applications.
Uniqueness
2-(3-Aminopyrrolidin-1-yl)-5,6-dimethyl-3,4-dihydropyrimidin-4-onedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H18Cl2N4O |
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Molecular Weight |
281.18 g/mol |
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-4,5-dimethyl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-6-7(2)12-10(13-9(6)15)14-4-3-8(11)5-14;;/h8H,3-5,11H2,1-2H3,(H,12,13,15);2*1H |
InChI Key |
NXLYRNIEBRMTJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCC(C2)N)C.Cl.Cl |
Origin of Product |
United States |
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